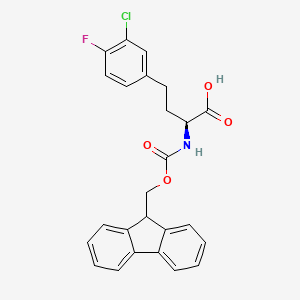
N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is a synthetic compound used in various scientific research fields. The compound is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances its stability and usability in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe is protected using the Fmoc group. This is usually achieved by reacting L-HomoPhe with Fmoc-Cl in the presence of a base like sodium carbonate.
Chlorination and Fluorination: The phenyl ring of the protected amino acid is then chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated and defluorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of specialized peptides and proteins.
作用机制
The mechanism of action of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
N-Fmoc-L-Phenylalanine: A similar compound without the chlorination and fluorination.
N-Fmoc-L-Tyrosine: Another derivative with a hydroxyl group on the phenyl ring.
Uniqueness
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is unique due to its specific chlorination and fluorination, which may confer distinct chemical properties and biological activities compared to other Fmoc-protected amino acids.
属性
分子式 |
C25H21ClFNO4 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC 名称 |
(2S)-4-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-13-15(9-11-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
InChI 键 |
WBAHXCYSRFMULG-QHCPKHFHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


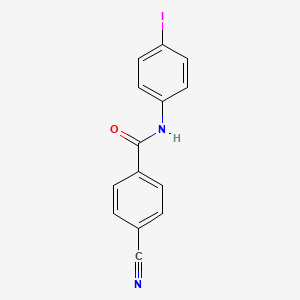
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
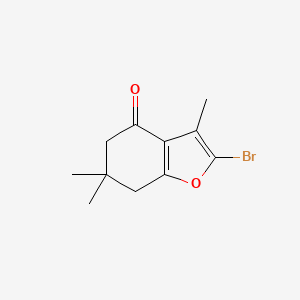

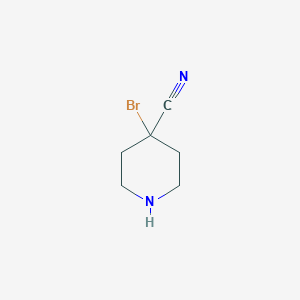
![Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901920.png)
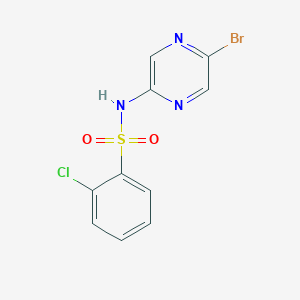
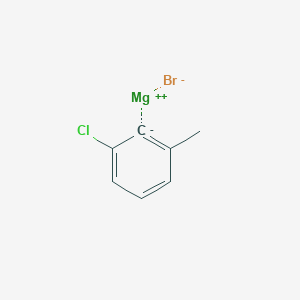
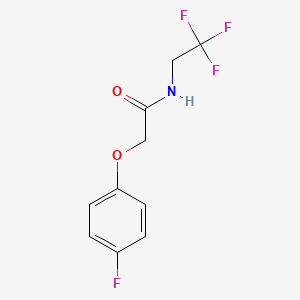
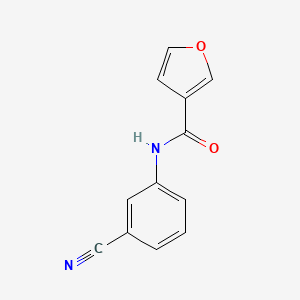
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
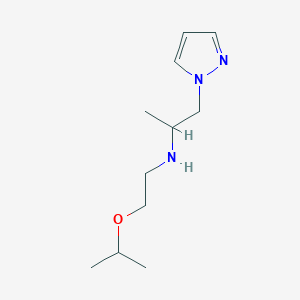
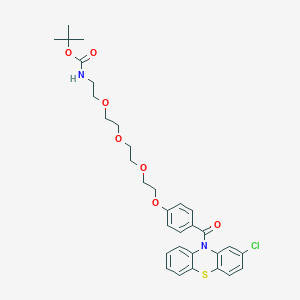
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
